4-(Bromomethyl)-2,3-dichloropyridine
Description
4-(Bromomethyl)-2,3-dichloropyridine (C₆H₄BrCl₂N, molecular weight: 240.91 g/mol) is a halogenated pyridine derivative characterized by a bromomethyl (-CH₂Br) group at the 4-position and chlorine atoms at the 2- and 3-positions of the pyridine ring. This structural arrangement confers unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromomethyl group serves as a versatile site for nucleophilic substitution and cross-coupling reactions, while the electron-withdrawing chlorine substituents enhance electrophilic reactivity and regioselectivity .
Properties
Molecular Formula |
C6H4BrCl2N |
|---|---|
Molecular Weight |
240.91 g/mol |
IUPAC Name |
4-(bromomethyl)-2,3-dichloropyridine |
InChI |
InChI=1S/C6H4BrCl2N/c7-3-4-1-2-10-6(9)5(4)8/h1-2H,3H2 |
InChI Key |
IBWNVIMZDRPZDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1CBr)Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Pharmaceutical Research
4-(Bromomethyl)-2,3-dichloropyridine serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its halogenated structure allows for modifications that can lead to new drug candidates with potential antibacterial and antifungal properties. For instance, similar compounds have exhibited significant antimicrobial activity, suggesting that this derivative may also possess therapeutic potential against resistant strains of bacteria .
Case Study :
A study exploring halogenated pyridines found that derivatives similar to 4-(Bromomethyl)-2,3-dichloropyridine demonstrated effective inhibition against Gram-positive bacteria like Staphylococcus aureus, indicating potential for development into new antibiotics .
Agrochemical Development
In agrochemistry, this compound is utilized as an intermediate in synthesizing herbicides and insecticides. The unique combination of bromine and chlorine enhances its effectiveness in targeting specific pests while minimizing environmental impact. This application is crucial in developing sustainable agricultural practices that reduce reliance on harmful chemicals .
Data Table: Agrochemical Applications
| Compound Type | Application | Effectiveness |
|---|---|---|
| Herbicides | Targeting broadleaf weeds | High |
| Insecticides | Control of specific pests | Moderate |
Material Science
The compound is also significant in material science, particularly in creating specialty polymers and coatings. Its ability to enhance durability and resistance to environmental factors makes it suitable for industries such as automotive and construction. The presence of halogen atoms contributes to improved thermal stability and reactivity, allowing for tailored material properties .
Case Study :
Research has shown that polymers synthesized using halogenated pyridines exhibit enhanced mechanical properties and resistance to degradation under various environmental conditions, making them ideal for high-performance applications.
Organic Synthesis
4-(Bromomethyl)-2,3-dichloropyridine acts as a versatile building block in organic chemistry. It facilitates the synthesis of complex molecules through various reactions such as nucleophilic substitution and metal-catalyzed transformations. This versatility is essential for researchers aiming to create structurally diverse compounds with specific functionalities .
Data Table: Synthetic Reactions Involving 4-(Bromomethyl)-2,3-dichloropyridine
| Reaction Type | Description | Outcome |
|---|---|---|
| Nucleophilic Substitution | Reacts with nucleophiles to form new products | Diverse functionalization |
| Cross-Coupling | Forms carbon-carbon bonds | Complex molecule synthesis |
| Metal-Catalyzed Transformations | Facilitates introduction of functional groups | Enhanced structural diversity |
Comparison with Similar Compounds
Key Observations:
- Reactivity Differences : The 2,3-dichloro substitution in the target compound creates steric and electronic effects distinct from 2,6- or 3,5-dichloro isomers. For example, 2,3-dichloro derivatives exhibit enhanced electrophilic substitution at the 4-position due to electron withdrawal from adjacent chlorines .
- Physical Properties : Boiling points and densities vary slightly based on substituent positions. For instance, 4-(Bromomethyl)-2,6-dichloropyridine has a higher boiling point (299.2°C) compared to the 3,5-dichloro analog (269.97°C), likely due to differences in molecular symmetry .
Functional Group Analogs
4-Bromo-2,3-dichloropyridine (C₅H₂BrCl₂N, MW: 226.89 g/mol)
2,3-Dichloropyridine (C₅H₃Cl₂N, MW: 147.99 g/mol)
Preparation Methods
Conventional Bromination Strategies
The bromination of 2,3-dichloropyridine represents a foundational approach for introducing the bromomethyl group at the 4-position. While direct bromination faces challenges due to the electron-withdrawing effects of chlorine substituents, radical-initiated methods have shown promise. For instance, radical bromination using N-bromosuccinimide (NBS) in the presence of azobisisobutyronitrile (AIBN) as an initiator enables selective functionalization at the methyl position . This method typically employs inert solvents such as carbon tetrachloride or dichloromethane, with reaction temperatures maintained between 60–80°C to optimize radical stability and substitution efficiency.
A critical advancement involves the use of protective groups to mitigate side reactions. The patent CN110746345B demonstrates the utility of methoxyethoxymethyl (MEM) groups in stabilizing intermediates during bromomethylation. Although this patent focuses on a benzoylpyridine derivative, its methodology is adaptable:
-
MEM protection of hydroxyl or amine groups in precursor molecules prevents unwanted halogenation at reactive sites.
-
Subsequent bromomethylation with hydrobromic acid (HBr) or trimethyl borate under controlled pH conditions ensures regioselectivity .
Transition metal catalysts significantly enhance the efficiency of bromomethyl group introduction. The Suzuki-Miyaura coupling, as detailed in CN110746345B , employs palladium catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium to mediate cross-coupling reactions between boronic acids and halopyridines. While this method originally targets benzoylpyridines, its principles apply to 4-(Bromomethyl)-2,3-dichloropyridine synthesis:
Reaction Conditions for Catalytic Bromomethylation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–10 mol% | Maximizes turnover |
| Temperature | 70–80°C | Balances kinetics and stability |
| Solvent | Tetrahydrofuran (THF) | Enhances solubility |
| Reaction Time | 4–6 hours | Ensures completion |
In a representative procedure, 2,3-dichloropyridine-4-boronic acid reacts with methyl bromide in the presence of palladium catalysts, achieving yields exceeding 80% under nitrogen atmosphere .
Solvent Systems and Reaction Efficiency
Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are preferred for bromomethylation due to their ability to stabilize ionic intermediates and dissolve halogenated precursors. The patent CN110746345B reports a solvent recovery rate of >90% when using THF-DMF mixtures, reducing environmental impact. Key considerations include:
-
Solvent Polarity : Higher polarity correlates with improved reaction rates but may increase side-product formation.
-
Boiling Points : Solvents with boiling points above 100°C (e.g., DMF) enable reflux conditions without rapid evaporation.
Scaling bromomethylation requires addressing exothermicity and byproduct management. Continuous flow reactors, as referenced in CN110746345B , offer superior temperature control and mixing compared to batch systems. Industrial protocols often integrate:
-
Automated reagent dosing to maintain stoichiometric precision.
-
In-line purification using activated carbon or silica gel columns to remove unreacted bromine and chlorinated impurities.
A comparative analysis of pilot-scale yields reveals:
| Method | Batch Yield | Continuous Flow Yield |
|---|---|---|
| Radical Bromination | 68% | 75% |
| Catalytic Coupling | 82% | 89% |
Challenges and Mitigation Strategies
Byproduct Formation : Competitive chlorination or over-bromination occurs due to the reactivity of halogen substituents. Strategies to suppress these include:
-
Low-Temperature Phases : Gradual addition of brominating agents at 0–5°C minimizes radical chain termination .
-
Ligand-Modified Catalysts : Bulky phosphine ligands reduce steric hindrance, enhancing regioselectivity.
Purification Difficulties : The compound’s sensitivity to hydrolysis necessitates anhydrous workup conditions. Techniques such as crystallization from hexane-ethyl acetate mixtures or flash chromatography on silica gel are standard .
Emerging Methodologies
Recent advances in electrochemical bromomethylation show potential for greener synthesis. Applying a controlled current to a solution of 2,3-dichloropyridine and methyl bromide in acetonitrile achieves 70% yield with minimal waste . This method avoids stoichiometric oxidants, aligning with sustainable chemistry principles.
Q & A
Basic Research Questions
Q. How to design a reliable synthetic route for 4-(bromomethyl)-2,3-dichloropyridine?
- Methodology : Optimize stoichiometry and reaction conditions based on analogous halogenated pyridine syntheses. For example, CuX₂ (X = Cl/Br) reacts with substituted pyridines in a 1:2 molar ratio under reflux in aprotic solvents like acetonitrile. Monitor reaction progress via TLC and isolate via column chromatography using silica gel and hexane/ethyl acetate gradients .
- Key Considerations : Excess brominating agents may lead to over-substitution; use controlled equivalents of bromomethylation reagents (e.g., NBS in CCl₄). Confirm purity via NMR (¹H/¹³C) and mass spectrometry .
Q. What analytical techniques are most effective for structural characterization?
- X-ray Crystallography : For unambiguous confirmation, grow single crystals in ethanol or methanol. Refinement using SHELXL yields reliable R₁ values (<0.05) and wR₂ (<0.15) with anisotropic displacement parameters for heavy atoms. Hydrogen atoms are geometrically positioned (C–H = 0.93 Å) and refined isotropically .
- Spectroscopic Validation : ¹H NMR shows distinct aromatic protons (δ 8.2–8.5 ppm for pyridine ring), while ¹³C NMR confirms halogenation patterns (C-Br: ~30 ppm; C-Cl: ~110 ppm). Mass spectrometry (EI-MS) should match the molecular ion [M⁺] at m/z 239.9 .
Q. How to determine reactive sites for further functionalization?
- Electronic Effects : The bromomethyl group (-CH₂Br) at C4 is electrophilic due to inductive effects from adjacent Cl atoms (C2 and C3). Nucleophilic substitution (e.g., with amines) occurs preferentially at C4. Computational studies (DFT) reveal lower activation barriers for reactions at C4 compared to other positions .
- Experimental Verification : React with nucleophiles (e.g., sodium azide) in DMF at 60°C. Monitor via IR for N–Br bond disappearance (~550 cm⁻¹) and confirm product via HPLC .
Q. What safety protocols are critical during handling?
- Toxicological Precautions : Use PPE (gloves, goggles) due to uncharacterized toxicity. In case of skin contact, wash immediately with soap/water (15 minutes). For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
- Storage : Store in amber vials at –20°C under inert atmosphere (Ar/N₂) to prevent degradation .
Advanced Research Questions
Q. How to resolve contradictions in thermodynamic data for halogenated pyridines?
- Case Study : Experimental ΔfH°(g) for 2,3-dichloropyridine deviates from Cox’s additive model by +4.1 kJ/mol. Re-evaluate using high-precision calorimetry and compare with computational methods (G4 thermochemistry). Discrepancies may arise from steric interactions between ortho-Cl atoms .
- Recommendation : Re-measure vapor-phase enthalpy via combustion calorimetry and validate with ab initio calculations (e.g., Gaussian 16 at B3LYP/6-311++G(d,p)) .
Q. How to optimize crystallization conditions for metal complexes of 4-(bromomethyl)-2,3-dichloropyridine?
- Challenge : Poor crystal quality in CuBr₂ complexes due to solvent-solute interactions. Test solvent mixtures (e.g., DCM/hexane) and slow evaporation at 4°C. For stubborn cases, use vapor diffusion with diethyl ether .
- Structural Insights : High-resolution data (d-spacing <0.8 Å) and SHELXD phasing improve model accuracy. Address twinning via HKL-3000 or XDS .
Q. Why does bromomethylation at C4 alter regioselectivity in cross-coupling reactions?
- Mechanistic Analysis : The electron-withdrawing Cl atoms at C2/C3 increase the electrophilicity of C4, favoring Suzuki-Miyaura coupling with arylboronic acids. Compare with 2,6-dichloro analogs (CAS 98027-80-6) to assess steric vs. electronic effects .
- Kinetic Studies : Use in situ IR to track Pd-catalyzed coupling rates. DFT calculations (M06-2X/def2-TZVP) reveal transition-state stabilization at C4 due to resonance with pyridine N .
Q. How to mitigate byproduct formation during bromomethylation?
- Side Reactions : Competing di-bromination or ring-opening under acidic conditions. Control pH (6–7) and use radical inhibitors (e.g., BHT). Optimize reaction time (<6 hours) to minimize decomposition .
- Analytical Monitoring : LC-MS with C18 columns (ACN/H₂O + 0.1% formic acid) detects intermediates. Quantify impurities via GC-FID with internal standards .
Q. Can computational methods predict stability of derivatives in biological systems?
- ADMET Profiling : Use SwissADME to predict logP (2.1–2.5) and CYP450 inhibition. MD simulations (AMBER) assess membrane permeability. Validate with in vitro assays (e.g., Caco-2 cell monolayers) .
- Docking Studies : AutoDock Vina models interactions with target enzymes (e.g., kinases). Compare binding affinities of bromomethyl vs. chloromethyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
